N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide
Description
The compound N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a Schiff base linkage (imine group) connecting a 3,4-dimethoxybenzamide moiety to a 5-bromo-2-methoxyphenyl group. Its molecular formula is C₁₇H₁₆BrN₂O₄, and it is structurally characterized by:
- A 3,4-dimethoxybenzamide core.
- An (E)-configured imine group.
- A 5-bromo-2-methoxyphenyl substituent, which introduces steric bulk and electronic effects due to bromine and methoxy groups .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like cysteine proteases and carbonic anhydrases.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-7-5-13(18)8-12(14)10-19-20-17(21)11-4-6-15(23-2)16(9-11)24-3/h4-10H,1-3H3,(H,20,21)/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOONKHQMSUELL-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the elongation cycle.
Mode of Action
Based on the target of similar compounds, it can be inferred that it might inhibit the activity of the3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme. This inhibition could disrupt the fatty acid biosynthesis pathway, affecting the growth and survival of the organism.
Biochemical Pathways
The compound potentially affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme. This enzyme is involved in the elongation cycle of the fatty acid biosynthesis pathway. The inhibition of this enzyme could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and energy storage molecules.
Biological Activity
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C15H20BrN3O3
- Molecular Weight : 370.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom and methoxy groups enhances its lipophilicity and binding affinity to target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest its potential as a therapeutic agent for treating infections caused by resistant strains.
Anticancer Activity
In a series of in vitro assays, the compound demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 15.0 |
| A549 (lung cancer) | 18.0 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant bacteria. Results indicated that it inhibited biofilm formation and reduced bacterial load in infected tissues.
- Anticancer Research : A recent article in Cancer Letters described the compound's ability to enhance the efficacy of conventional chemotherapeutics in resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Bromo vs. Chloro and Hydroxy Substituents
- Target Compound : The 5-bromo-2-methoxyphenyl group contributes strong electron-withdrawing effects and steric hindrance.
- N-(2-Allylcarbamoyl-4-Chlorophenyl)-3,4-Dimethoxybenzamide ():
- Substitutes bromine with chlorine at the 4-position and adds an allylcarbamoyl group.
- Demonstrated a binding affinity of -6.7 kcal/mol against monkeypox virus (MPXV) cysteine protease, the highest among tested compounds .
- The allylcarbamoyl group may enhance hydrophobic interactions with the enzyme.
- N'-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]-3,4-Dimethoxybenzohydrazide (): Replaces the methoxy group at the 2-position with a hydroxyl group.
Nitro and Sulfamoyl Modifications
- N-((2-Chloro-5-Nitrophenyl)Carbamothioyl)-3,4-Dimethoxybenzamide (Compound 22, ): Features a nitro group at the 5-position and a thiourea linkage. Melting point: 176–178°C, yield: 82%.
Functional Group Variations
Amide vs. Thiourea Linkages
- Target Compound : Contains a Schiff base (imine) linkage.
- N-((5-Chloro-2,4-Disulfamoylphenyl)Carbamothioyl)-3,4-Dimethoxybenzamide (Compound 17, ):
Hydrazone Derivatives
- N-((Z)-1-(4-Chlorophenyl)-3-Oxo-3-((E)-2-((E)-3-Phenylallylidene)Hydrazinyl)Prop-1-En-2-Yl)-3,4-Dimethoxybenzamide ():
Antiviral Activity
- The target compound’s analog, N-(2-Allylcarbamoyl-4-Chlorophenyl)-3,4-Dimethoxybenzamide , showed the highest binding affinity (-6.7 kcal/mol) against MPXV cysteine protease, a critical enzyme for viral replication .
Antiproliferative Activity
- N-(1-(Furan-2-Yl)-3-Oxo-3-(m-Tolylamino)Prop-1-En-2-Yl)-3,4-Dimethoxybenzamide (): Features a furan ring and tolylamino group. Tested for cytotoxicity, with structural flexibility allowing optimization for cancer targets .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
